molecular formula C24H22N2O5S B2934963 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941876-77-3

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2934963
CAS RN: 941876-77-3
M. Wt: 450.51
InChI Key: SLMKLXKNALQBNK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A study by Chernykh, Gridasov, and Petyunin (1976) elaborates on the synthesis of 2H-1,2,4-benzothiadiazine derivatives, including methods like hydrolysis and animation, which could be applicable to the chemical (Chernykh, Gridasov, & Petyunin, 1976).
  • Chemical Reactions and Derivatives : Dean and Papadopoulos (1982) discuss the reaction of similar chemical structures with nucleophilic reagents, potentially relevant to the study of 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Dean & Papadopoulos, 1982).

Potential Biological Applications

  • Antimitotic Agents : Research by Temple and Rener (1992) on similar compounds indicates their role as antimitotic agents, suggesting possible applications in cancer research or therapeutics (Temple & Rener, 1992).
  • Calcium Antagonistic Activity : Fujita et al. (1990) synthesized compounds related to the subject molecule, evaluating their Ca2+ antagonistic activities, which might imply potential use in cardiovascular research (Fujita et al., 1990).
  • Anticancer Activities : Kamal et al. (2011) synthesized derivatives of a similar molecular structure, testing them for anticancer activity against various cancer cell lines, indicating potential research applications in oncology (Kamal et al., 2011).

Molecular Structure and Synthesis Variations

  • Molecular Structure Investigations : Studies like that of Clausen and Lawesson (2010) involve the synthesis of related compounds, providing insights into the molecular structure and synthesis variations which could be relevant for the subject chemical (Clausen & Lawesson, 2010).
  • Novel Synthesis Methods : Nakao et al. (1991) discuss a novel dehydrogenation reaction in the synthesis of related compounds, which could offer new methods for synthesizing or modifying 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Nakao et al., 1991).

properties

IUPAC Name

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-3-17-8-12-19(13-9-17)26-24(28)25(21-6-4-5-7-23(21)32(26,29)30)16-22(27)18-10-14-20(31-2)15-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKLXKNALQBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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